molecular formula C21H16BrN3O B4194344 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide

Cat. No.: B4194344
M. Wt: 406.3 g/mol
InChI Key: ZSLDHLXZFFIXDN-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a bromophenyl acetamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide typically involves multiple steps:

  • Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For instance, heating o-phenylenediamine with formic acid yields benzimidazole.

  • Attachment of Phenyl Group: : The benzimidazole is then functionalized with a phenyl group through a nucleophilic substitution reaction. This can be achieved by reacting benzimidazole with a halogenated benzene derivative in the presence of a base.

  • Acetamide Formation: : The final step involves the formation of the acetamide linkage. This can be done by reacting the substituted benzimidazole with 4-bromophenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.

  • Reduction: : Reduction of the nitro group (if present) on the phenyl ring can be achieved using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Sodium hydroxide, potassium carbonate.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an antimicrobial agent. The benzimidazole moiety is known for its activity against a variety of microorganisms, making this compound a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is investigated for its anticancer properties. The compound’s ability to interact with DNA and inhibit cell proliferation makes it a promising candidate for cancer therapy.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide involves its interaction with cellular targets such as DNA and proteins. The benzimidazole moiety can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and cell proliferation. Additionally, the compound may inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The core structure of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide, known for its broad range of biological activities.

    4-Bromophenylacetic Acid: A precursor in the synthesis of the target compound, used in various chemical syntheses.

    2-Phenylbenzimidazole: A related compound with similar structural features but different biological activities.

Uniqueness

This compound is unique due to the combination of the benzimidazole moiety with a bromophenyl acetamide group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O/c22-16-10-8-14(9-11-16)12-20(26)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)25-21/h1-11,13H,12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLDHLXZFFIXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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